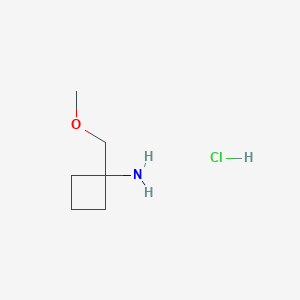
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of a protein called fatty acid amide hydrolase (FAAH), which plays a critical role in the metabolism of endocannabinoids.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Trifluoromethylpyrazoles, which share structural motifs with the compound of interest, have been recognized for their anti-inflammatory and antibacterial properties. These compounds have been the subject of research aiming to develop novel therapeutic agents with minimal side effects (Kaur, Kumar, & Gupta, 2015). The trifluoromethyl group, often associated with increased metabolic stability and bioavailability in pharmaceuticals, could imply that our compound of interest may have potential as a lead structure in drug development.
Agriculture and Plant Science
Research on methoxypyrazines, including those related to the compound , highlights their significance in grape biosynthesis and wine flavor. Methoxypyrazines contribute to the herbaceous and vegetal sensory attributes in certain wine varieties. Understanding their biosynthesis and metabolism in grapes can inform viticultural practices and wine production, aiming to optimize flavor profiles (Lei et al., 2018).
Environmental Science
Per- and polyfluoroalkyl substances (PFASs), which include fluorinated compounds similar to the trifluoro component of our compound of interest, are emerging pollutants of concern. Their persistence and bioaccumulative potential in the environment have prompted research into their sources, fate, and toxicological effects. Studies have been conducted to understand the environmental behavior of novel fluorinated alternatives, aiming to assess their safety and impact compared to legacy PFAS compounds (Wang et al., 2019).
Propiedades
IUPAC Name |
3,3,3-trifluoro-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c1-21-10-6-17-7-11(18-10)22-9-3-2-4-19(8-9)12(20)5-13(14,15)16/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBIDFCJWIFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)

![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)
![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)
![N-(p-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2730401.png)


